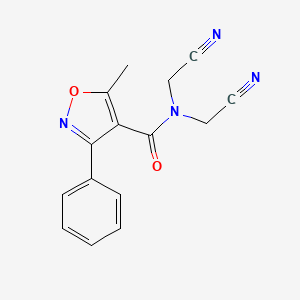![molecular formula C17H16INO3 B14960510 Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-(2-iodobenzamido)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with an iodinated benzamide group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 4-(2-iodobenzamido)benzoate typically begins with commercially available starting materials such as 4-aminobenzoic acid, 2-iodobenzoic acid, and propanol.
Step 1 - Formation of Benzamide: The first step involves the formation of the benzamide intermediate. This is achieved by reacting 4-aminobenzoic acid with 2-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2 - Esterification: The benzamide intermediate is then esterified with propanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield propyl 4-(2-iodobenzamido)benzoate.
Industrial Production Methods: Industrial production of propyl 4-(2-iodobenzamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: Propyl 4-(2-iodobenzamido)benzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic rings and the amide group.
Hydrolysis: The ester group in propyl 4-(2-iodobenzamido)benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products may include azido or cyano derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the aromatic rings.
Hydrolysis: The major products are 4-(2-iodobenzamido)benzoic acid and propanol.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Propyl 4-(2-iodobenzamido)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Due to its structural features, propyl 4-(2-iodobenzamido)benzoate may be explored for its potential as a pharmacophore in drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of propyl 4-(2-iodobenzamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can facilitate binding to specific sites, while the benzamide and ester groups can interact with other molecular targets. The exact pathways and molecular targets would depend on the specific context of its use.
相似化合物的比较
Propyl Benzoate: Similar in structure but lacks the iodinated benzamide group.
4-(2-Iodobenzamido)benzoic Acid: Similar but lacks the propyl ester group.
2-Iodobenzamide: Contains the iodinated benzamide group but lacks the benzoate moiety.
Uniqueness: Propyl 4-(2-iodobenzamido)benzoate is unique due to the combination of the propyl ester, iodinated benzamide, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
属性
分子式 |
C17H16INO3 |
|---|---|
分子量 |
409.22 g/mol |
IUPAC 名称 |
propyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16INO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI 键 |
XPUYLXBARFQTTJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)




![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)


![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)

![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
